N-(2-benzoyl-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide N-(2-benzoyl-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0966909
InChI: InChI=1S/C22H18ClNO4/c1-27-17-8-10-18(11-9-17)28-14-21(25)24-20-12-7-16(23)13-19(20)22(26)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,25)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Molecular Formula: C22H18ClNO4
Molecular Weight: 395.8 g/mol

N-(2-benzoyl-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC0966909

Molecular Formula: C22H18ClNO4

Molecular Weight: 395.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-benzoyl-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide -

Specification

Molecular Formula C22H18ClNO4
Molecular Weight 395.8 g/mol
IUPAC Name N-(2-benzoyl-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C22H18ClNO4/c1-27-17-8-10-18(11-9-17)28-14-21(25)24-20-12-7-16(23)13-19(20)22(26)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,25)
Standard InChI Key CAWNGUOMOKAJSA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator